5-Bromo-2-isopropoxyisonicotinaldehyde
Overview
Description
5-Bromo-2-isopropoxyisonicotinaldehyde is a chemical compound belonging to the family of isonicotinaldehyde derivatives . It has a molecular formula of C9H10BrNO2 and a molecular weight of 244.09 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-isopropoxyisonicotinaldehyde is 1S/C9H10BrNO2/c1-6(2)13-9-3-7(5-12)8(10)4-11-9/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
5-Bromo-2-isopropoxyisonicotinaldehyde is a liquid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Supramolecular Structures
Studies have explored the contrasting supramolecular structures in isomeric pairs involving bromo-substituted salicylaldehydes. These studies highlight the importance of such compounds in understanding the formation of complex molecular frameworks through hydrogen bonding and other interactions, which are critical for the design of molecular materials with specific properties (Gomes, Low, & Wardell, 2013).
Synthesis of Key Intermediates
The synthesis of bromo-substituted compounds as key intermediates for the production of other significant chemical entities, such as Febuxostat, demonstrates the critical role these compounds play in pharmaceutical manufacturing. This involves a multi-step process characterized by bromination among other steps, showcasing the utility of bromo-substituted compounds in facilitating complex syntheses (Fan-hao, 2012).
Preparation of Heteroditopic Ligands
Research into the halomethylation of salicylaldehydes, including bromo-substituted variants, for the preparation of heteroditopic ligands illustrates the utility of these compounds in coordination chemistry. Such ligands are valuable for creating complex structures with metal ions, potentially useful in catalysis and materials science (Wang et al., 2006).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-propan-2-yloxypyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(2)13-9-3-7(5-12)8(10)4-11-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXBYQZTUQBDLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C(=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isopropoxyisonicotinaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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